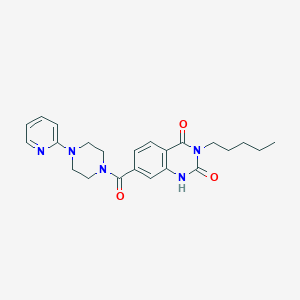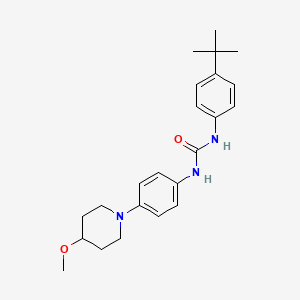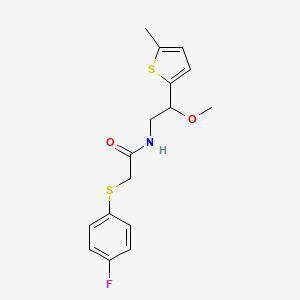
2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide, also known as FPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPEA is a thioacetamide derivative that has been synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been investigated in detail.
科学研究应用
2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has been investigated for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In pharmacology, this compound has been investigated for its effects on the central nervous system, such as its potential as a neuroprotective agent. In neuroscience, this compound has been studied for its role in modulating neurotransmitter release and synaptic plasticity.
作用机制
The mechanism of action of 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain. This compound has also been shown to modulate the activity of various ion channels, such as voltage-gated calcium channels, which are involved in the regulation of synaptic transmission.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that this compound can inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitter levels in the brain. This compound has also been shown to modulate the activity of various ion channels, such as voltage-gated calcium channels, which are involved in the regulation of synaptic transmission. In vivo studies have shown that this compound can improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease.
实验室实验的优点和局限性
2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, which makes it readily available for research purposes. Another advantage is that it has been shown to have potential applications in various fields, which makes it a versatile compound for research. However, one limitation is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its effects. Another limitation is that its potential toxicity and side effects are not well characterized, which makes it challenging to use in vivo.
未来方向
There are several future directions for research on 2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction is to investigate its effects on various signaling pathways in the body, such as its effects on neurotransmitter release and synaptic plasticity. Additionally, future research could focus on characterizing its potential toxicity and side effects, as well as optimizing its synthesis and purification methods.
合成方法
2-((4-fluorophenyl)thio)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide can be synthesized using a specific method that involves the reaction of 4-fluorobenzenethiol with 2-bromo-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide in the presence of a base. The reaction yields this compound as a white solid, which can be purified using column chromatography. The purity of the compound can be confirmed using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
属性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S2/c1-11-3-8-15(22-11)14(20-2)9-18-16(19)10-21-13-6-4-12(17)5-7-13/h3-8,14H,9-10H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWAOPGEARKEIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)CSC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(4-methoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2791417.png)
![2-(4-methylbenzenesulfonamido)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2791418.png)

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2791427.png)

![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(phenylthio)propanamide](/img/structure/B2791430.png)
![5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione](/img/structure/B2791431.png)

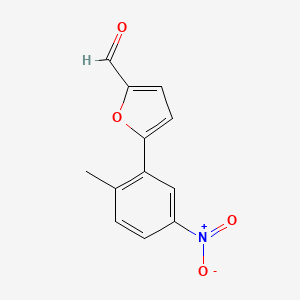
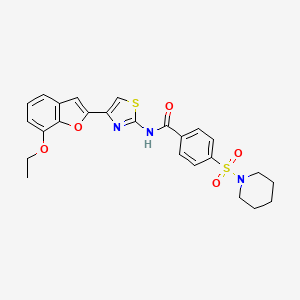
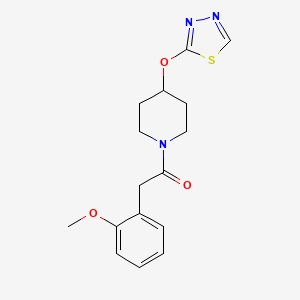
![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenethylacetamide](/img/structure/B2791436.png)
